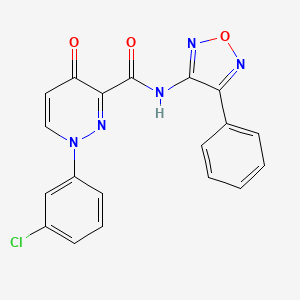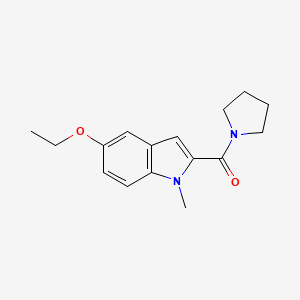![molecular formula C18H16BrNO2S B11383147 2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383147.png)
2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and two heterocyclic groups: a furan and a thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route starts with the bromination of benzamide to introduce the bromine atom at the desired position. This is followed by the formation of the amide bond through the reaction of the brominated benzamide with the appropriate amines derived from furan and thiophene.
Bromination of Benzamide: Benzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzamide.
Formation of Amide Bond: The brominated benzamide is then reacted with furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The furan and thiophene rings can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation of the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of the carbonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted benzamides.
Oxidation Products: Epoxides or other oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines or alcohols.
Scientific Research Applications
2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe for studying biological pathways and interactions, especially those involving heterocyclic compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable for constructing diverse chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism by which 2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Lacks the heterocyclic substituents, making it less versatile in terms of electronic properties.
N-[(furan-2-yl)methyl]benzamide: Does not have the bromine atom, which can limit its reactivity in certain substitution reactions.
N-[(3-methylthiophen-2-yl)methyl]benzamide: Similar to the furan derivative but with different electronic characteristics due to the thiophene ring.
Uniqueness
2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, along with a bromine atom. This combination provides a distinct set of electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16BrNO2S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16BrNO2S/c1-13-8-10-23-17(13)12-20(11-14-5-4-9-22-14)18(21)15-6-2-3-7-16(15)19/h2-10H,11-12H2,1H3 |
InChI Key |
JOUCSDTYXHUBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383074.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11383082.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11383090.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11383104.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11383105.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11383115.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11383120.png)

![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11383140.png)

![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B11383145.png)
![N-(4-ethoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11383153.png)

![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383159.png)
